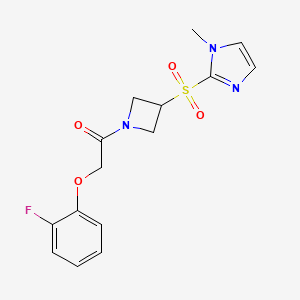

![molecular formula C19H15FN2O B2488049 2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one CAS No. 478042-29-4](/img/structure/B2488049.png)

2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

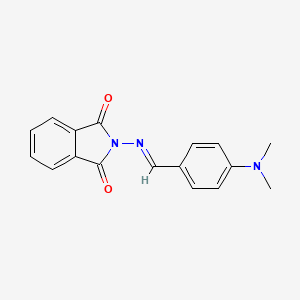

The compound “2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one” is a complex organic molecule. It contains a cinnolinone group, which is a type of nitrogen-containing heterocycle, attached to a fluorobenzyl group. The presence of the fluorine atom suggests that this compound might have interesting reactivity and properties due to the unique characteristics of fluorine in organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cinnolinone ring system, which is a bicyclic structure containing a pyridine ring fused with a pyrrole ring. The fluorobenzyl group would be attached to this ring system at the 2-position .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the cinnolinone and fluorobenzyl groups. The carbonyl group in the cinnolinone moiety could potentially undergo reactions with nucleophiles, while the aromatic ring in the fluorobenzyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s lipophilicity, which might affect its solubility and distribution in biological systems .Scientific Research Applications

- Rh(III)-Catalyzed Synthesis : Researchers have developed a novel class of indazolo[2,1-a]cinnolin-7-ium and diazabenzofluoranthenium salts using Rh(III)-catalyzed C–H activation/annulation reactions with 2-phenyl-2H-indazole and internal alkynes. These reactions yield structurally important polycyclic heteroaromatic compounds (PHAs) . The process involves C–H activation followed by C–C/C–N bond formation .

- 4-Fluorobenzylamine : A related compound, 4-fluorobenzylamine , is used in laboratory synthesis. It serves as a building block for various chemical reactions and the preparation of other compounds .

- Structure-Activity Relationship (SAR) : Researchers explore the SAR of benzofuran derivatives, including cinnolinones. Understanding how structural modifications affect biological activity can guide drug design and optimization .

Organic Synthesis and Catalysis

Laboratory Chemicals and Synthesis

Drug Discovery and Medicinal Chemistry

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target enzymes like prostate-specific antigen (psa) .

Mode of Action

It’s worth noting that similar compounds have been designed to construct a bulky coordination structure with their targets, weakening ion–dipole interaction but promoting coulombic attraction .

Biochemical Pathways

Compounds with similar structures have been known to affect the pathways related to the metabolism of their targets .

Pharmacokinetics

Similar compounds have been observed to exhibit high clearance with significant extrahepatic metabolism in vivo .

Result of Action

Similar compounds have been known to exhibit cytotoxic effects on cells producing their target enzymes .

properties

IUPAC Name |

2-[(4-fluorophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O/c20-16-9-5-13(6-10-16)12-22-18(23)11-15-8-7-14-3-1-2-4-17(14)19(15)21-22/h1-6,9-11H,7-8,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBPHXQXMFOKOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide](/img/structure/B2487967.png)

![2-[(4,5-Dichloroimidazol-1-yl)methyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2487972.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2487981.png)

![2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B2487985.png)

![[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2487989.png)